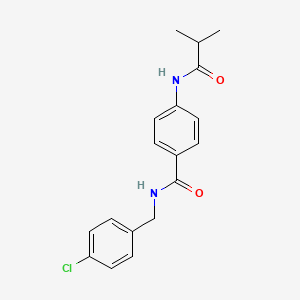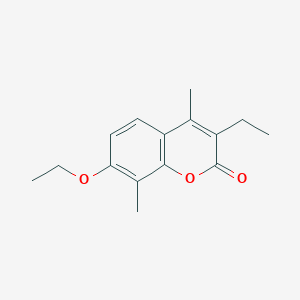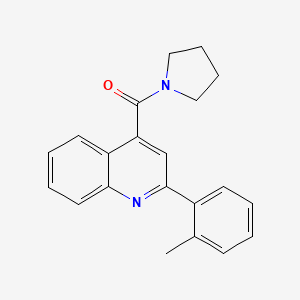
N-(4-chlorobenzyl)-4-(isobutyrylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-(isobutyrylamino)benzamide, commonly known as CB-839, is a small molecule inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of glutamine. CB-839 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
CB-839 inhibits glutaminase, an enzyme that converts glutamine to glutamate, which is further metabolized to provide energy and biosynthetic precursors for cancer cells. Inhibition of glutaminase by CB-839 results in the depletion of intracellular glutamate and other metabolites, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
CB-839 has been shown to have a significant impact on cancer cell metabolism. Inhibition of glutaminase by CB-839 leads to the depletion of intracellular glutamate and other metabolites, resulting in the inhibition of cancer cell growth and induction of apoptosis. CB-839 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
CB-839 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment. However, CB-839 also has some limitations. It has poor solubility in water, which can limit its use in in vivo experiments. Additionally, the use of CB-839 in combination with other cancer treatments may increase the risk of toxicity.
Orientations Futures
CB-839 has potential applications beyond cancer treatment. It has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases. Additionally, CB-839 may have applications in the treatment of metabolic disorders, such as obesity and diabetes. Further research is needed to explore these potential applications of CB-839. Additionally, the development of more potent and selective glutaminase inhibitors may lead to the development of more effective cancer treatments.
Méthodes De Synthèse
CB-839 is synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with 4-nitrobenzoic acid, followed by reduction, acylation, and deprotection. The final product is obtained after purification using column chromatography and recrystallization.
Applications De Recherche Scientifique
CB-839 has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase plays a crucial role in the metabolism of glutamine, which is essential for the survival and growth of cancer cells. Inhibition of glutaminase by CB-839 has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including triple-negative breast cancer, melanoma, and pancreatic cancer.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12(2)17(22)21-16-9-5-14(6-10-16)18(23)20-11-13-3-7-15(19)8-4-13/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXELBJZGIMNEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)
![methyl 4-chloro-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5819364.png)

![4-({2-[(4-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5819384.png)

![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)
![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)


![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)